![molecular formula C17H18ClNO2 B5661116 1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5661116.png)

1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrrole derivatives, similar to the compound , typically involves multi-component coupling reactions. A study by Louroubi et al. (2019) demonstrates the synthesis of a closely related penta-substituted pyrrole derivative through a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite. This method emphasizes the efficiency and diversity of modern synthetic techniques for pyrrole derivatives, showcasing the compound's structural complexity and the synthetic accessibility of such molecules (Louroubi et al., 2019).

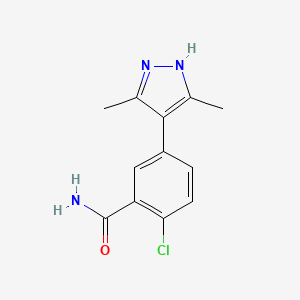

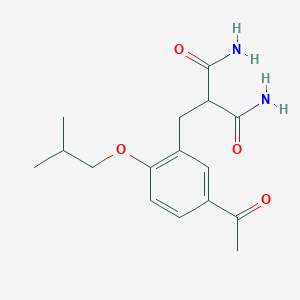

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized using various spectroscopic techniques, including NMR, FT-IR, and sometimes confirmed by single-crystal X-ray diffraction. Computational studies, such as density functional theory (DFT), also play a crucial role in predicting and confirming the spectral and geometrical data of these compounds. For instance, the study by Louroubi et al. (2019) confirms the structure of a pyrrole derivative and provides insight into the closest contacts between active atoms through Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations, highlighting the compound's intricate molecular architecture (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives engage in various chemical reactions, reflecting their reactive nature and functional versatility. The reactivity is often explored through electrochemical studies, revealing how such compounds interact with different substrates and environments. The study by Louroubi et al. (2019) explored the corrosion inhibition efficiency on steel surfaces, demonstrating the practical applications and chemical reactivity of pyrrole derivatives in inhibiting corrosion, which points to the broader chemical properties and potential applications of these compounds in material science and engineering (Louroubi et al., 2019).

Eigenschaften

IUPAC Name |

1-[4-acetyl-1-[(4-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-10-16(12(3)20)17(13(4)21)11(2)19(10)9-14-5-7-15(18)8-6-14/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMOOBOFWGQFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C)C(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}phenyl)ethanone](/img/structure/B5661033.png)

![3-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5661040.png)

![2-[1-(2-fluorophenyl)-5-(2-isopropyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5661049.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661066.png)

![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)

![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)